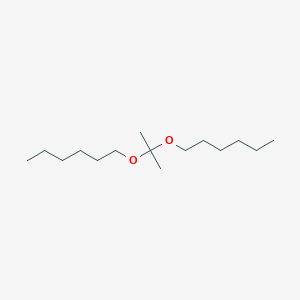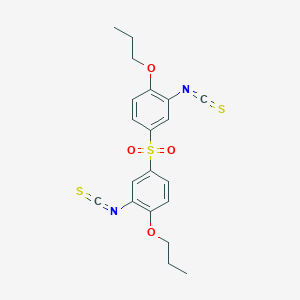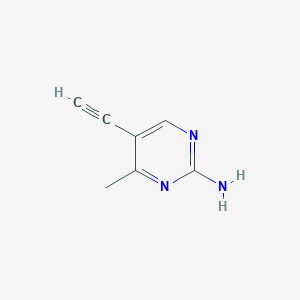
2-Benzyl-1-(3-phenylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1-(3-phenylpropyl)piperidine is a compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is known for its stimulant properties and is structurally similar to other piperidine derivatives such as methylphenidate and desoxypipradrol . Despite its structural similarity to these compounds, this compound is significantly less potent and is primarily used as a synthetic intermediate in the production of other drugs .
Preparation Methods
One common method involves the cyclization of appropriate precursors under basic conditions, followed by the addition of benzyl and phenylpropyl groups through nucleophilic substitution reactions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
2-Benzyl-1-(3-phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenylpropyl groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-1-(3-phenylpropyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(3-phenylpropyl)piperidine involves its interaction with neurotransmitter transporters. It primarily affects the norepinephrine transporter, increasing norepinephrine levels in the brain . Unlike other stimulants, it has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels . This selective action on norepinephrine pathways is what distinguishes it from other piperidine-based stimulants.
Comparison with Similar Compounds
2-Benzyl-1-(3-phenylpropyl)piperidine is similar to other piperidine derivatives such as:
Methylphenidate: Known for its use in treating ADHD, methylphenidate has a higher potency and affects both norepinephrine and dopamine levels.
Desoxypipradrol: Another stimulant with higher potency, affecting both norepinephrine and dopamine transporters.
2-Benzylpiperidine: A simpler structure with similar stimulant properties but lower potency. The uniqueness of this compound lies in its selective action on norepinephrine transporters and its use as a synthetic intermediate rather than a direct therapeutic agent.
Properties
CAS No. |
18097-12-6 |
|---|---|
Molecular Formula |
C21H28BrN |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-benzyl-1-(3-phenylpropyl)piperidine;hydrobromide |
InChI |
InChI=1S/C21H27N.BrH/c1-3-10-19(11-4-1)14-9-17-22-16-8-7-15-21(22)18-20-12-5-2-6-13-20;/h1-6,10-13,21H,7-9,14-18H2;1H |
InChI Key |
GKHTZHXLDQLTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)CCCC3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
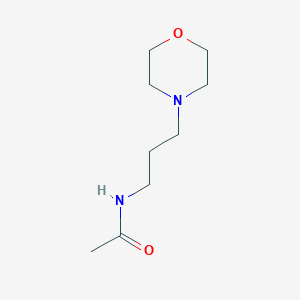

![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
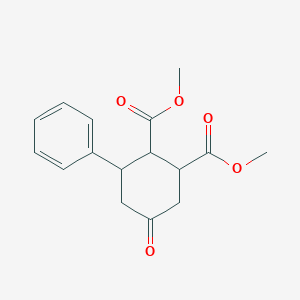

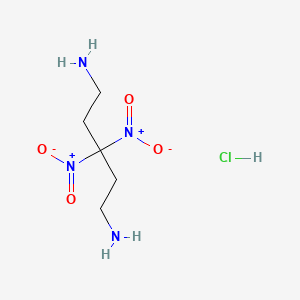
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
